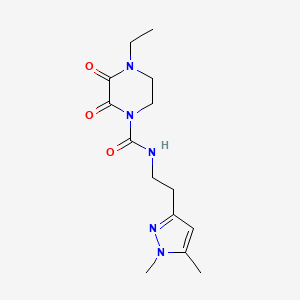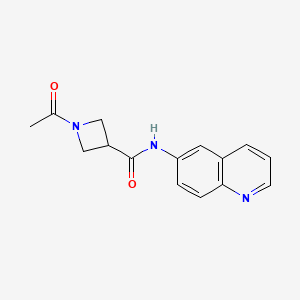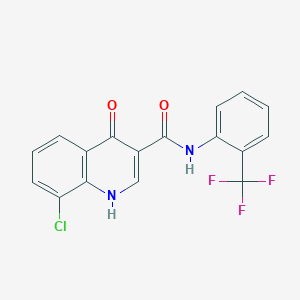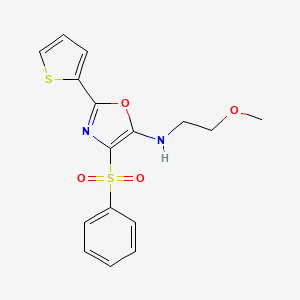![molecular formula C22H23N5O4S B2487876 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1358329-22-2](/img/structure/B2487876.png)
2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure often involves intricate multi-step processes. For example, Al-Sanea et al. (2020) describe a methodology for attaching different aryloxy groups to the pyrimidine ring in a series of compounds, demonstrating the complex synthetic routes necessary for such molecules. This process exemplifies the intricate synthesis strategies that might be employed for our compound of interest, emphasizing the meticulous planning and execution required in organic synthesis (Al-Sanea et al., 2020).
Molecular Structure Analysis
The molecular structure of closely related compounds, as explored by Quiroga et al. (2010), reveals detailed insights into the hydrogen-bonded chains and rings that contribute to the stability and reactivity of these molecules. Such structural analyses are pivotal in understanding the behavior and potential applications of complex organic compounds (Quiroga et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel derivatives, including pyrazolopyrimidines, have been extensively studied for their potential anticancer and anti-inflammatory properties. For instance, a study conducted by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidine derivatives, evaluating their cytotoxicity against various cancer cell lines and their inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). Similarly, Al-Sanea et al. (2020) designed and synthesized certain acetamide derivatives, testing their anticancer activity on a panel of 60 cancer cell lines (Al-Sanea et al., 2020).
Antitumor Activity
El-Morsy et al. (2017) synthesized a series of pyrazolopyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. The study highlighted the compound's potential in offering mild to moderate antitumor activity, with specific derivatives showing significant efficacy (El-Morsy et al., 2017).
Antimicrobial and Antioxidant Activities
Research has also explored the antimicrobial and antioxidant properties of pyrazolopyrimidine derivatives. Khobragade et al. (2010) synthesized pyrazolopyrimidine derivatives exhibiting significant antimicrobial activity, highlighting their potential as therapeutic agents against various bacterial and fungal infections (Khobragade et al., 2010). Chkirate et al. (2019) investigated the antioxidant activity of pyrazole-acetamide derivatives, demonstrating their effectiveness in scavenging free radicals and their potential in oxidative stress-related conditions (Chkirate et al., 2019).
Neuroinflammatory and PET Imaging Studies
Another significant application of related compounds is in neuroinflammatory research and positron emission tomography (PET) imaging. Damont et al. (2015) synthesized novel pyrazolopyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammation. This research highlights the potential of these compounds in the early detection and monitoring of neuroinflammatory processes (Damont et al., 2015).
Wirkmechanismus
Target of action
The compound is a derivative of furimazine , which is commonly used in nanoluciferase bioluminescence assays. Therefore, it’s possible that this compound might interact with luciferase enzymes, but this is purely speculative without further data.
Mode of action
Without specific studies on this compound, it’s difficult to definitively describe its mode of action. If it does interact with luciferase enzymes as suggested above, it might do so by serving as a substrate for the enzyme, leading to a bioluminescent reaction .
Result of action
The result of this compound’s action would depend on its specific targets and mode of action. If it is a luciferase substrate, its action would result in the production of light, which can be measured in bioluminescence assays .
Eigenschaften
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-4-27-20-19(14(2)24-27)25(13-18(28)23-15-7-5-9-17(11-15)32-3)22(30)26(21(20)29)12-16-8-6-10-31-16/h5-11H,4,12-13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPIEQMIGSULMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)

![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2487800.png)
![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2487801.png)
![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)


![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2487810.png)
![4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2487811.png)

